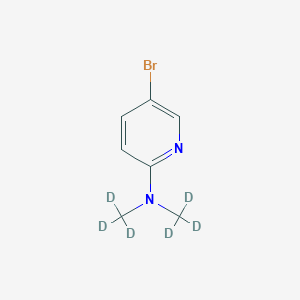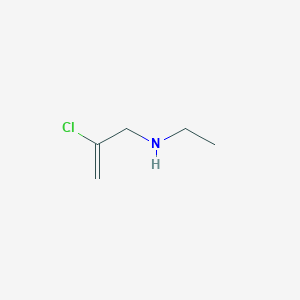
2-chloro-N-ethylprop-2-en-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-ethylprop-2-en-1-amine is a chemical compound with the molecular formula C5H10ClN It is an organic compound that features a chlorine atom, an ethyl group, and an amine group attached to a propene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-ethylprop-2-en-1-amine typically involves the reaction of 2-chloropropene with ethylamine. The reaction is carried out under controlled conditions to ensure the desired product is obtained. The general reaction scheme is as follows:
[ \text{CH}_2\text{=CHCH}_2\text{Cl} + \text{C}_2\text{H}_5\text{NH}_2 \rightarrow \text{CH}_2\text{=CHCH}_2\text{NH}\text{C}_2\text{H}_5} + \text{HCl} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and purification to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-ethylprop-2-en-1-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Addition Reactions: The double bond in the propene backbone can participate in addition reactions.
Oxidation and Reduction: The amine group can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used to facilitate substitution reactions.
Addition: Hydrogenation reactions can be carried out using catalysts like palladium on carbon.
Oxidation: Oxidizing agents such as potassium permanganate can be used to oxidize the amine group.
Major Products
Substitution: Products may include various substituted amines.
Addition: Hydrogenation can yield saturated amines.
Oxidation: Oxidation can produce nitroso or nitro compounds.
Scientific Research Applications
2-chloro-N-ethylprop-2-en-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It can be used in the study of enzyme interactions and as a precursor in the synthesis of biologically active compounds.
Industry: Used in the production of specialty chemicals and as a precursor in the manufacture of agrochemicals.
Mechanism of Action
The mechanism of action of 2-chloro-N-ethylprop-2-en-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. The pathways involved may include signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-methylethan-1-amine
- 2-chloro-N-propylprop-2-en-1-amine
- 2-chloro-N-isopropylprop-2-en-1-amine
Uniqueness
2-chloro-N-ethylprop-2-en-1-amine is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. Its ability to undergo a variety of chemical reactions makes it a versatile compound in synthetic chemistry.
Properties
CAS No. |
51114-21-7 |
|---|---|
Molecular Formula |
C5H10ClN |
Molecular Weight |
119.59 g/mol |
IUPAC Name |
2-chloro-N-ethylprop-2-en-1-amine |
InChI |
InChI=1S/C5H10ClN/c1-3-7-4-5(2)6/h7H,2-4H2,1H3 |
InChI Key |
SSALXPUESUQEGV-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC(=C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


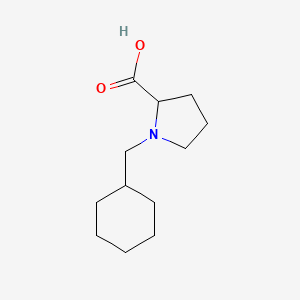
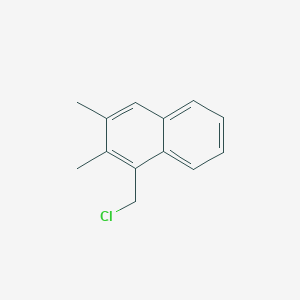

![4-[(4-Hydroxy-3-methoxy-phenyl)methylidene]-2-methyl-1,3-oxazol-5-one](/img/structure/B14011454.png)
![[(1S,2S,4R,8S,9R,11S)-1-methoxy-2,11-dimethyl-7-methylidene-6-oxo-5,14-dioxatricyclo[9.2.1.04,8]tetradecan-9-yl] 2-methylpropanoate](/img/structure/B14011460.png)

![[S(R)]-N-[(S)-2-(Di-tert-butylphosphino)phenyl]-1-naphthalenylmethyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14011470.png)
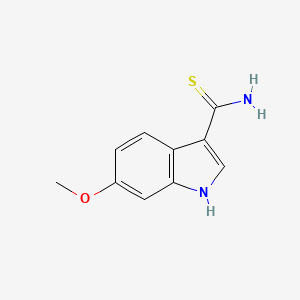
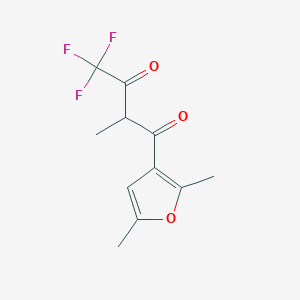
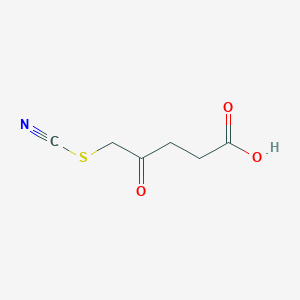
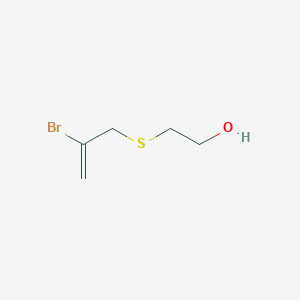
![2-Chloro-3-[3-(2-ethoxyethoxy)propylamino]naphthalene-1,4-dione](/img/structure/B14011499.png)
![N-[2,5-dibromo-3,6-dihydroxy-4-(propanoylamino)phenyl]propanamide](/img/structure/B14011503.png)
